3,7-Dimethyl-1H-indole-2-carbaldehyde chemical properties
3,7-Dimethyl-1H-indole-2-carbaldehyde chemical properties
An In-depth Technical Guide to 3,7-Dimethyl-1H-indole-2-carbaldehyde
Introduction
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[1][2] Its unique electronic properties and the ability of the N-H group to act as a hydrogen bond donor and acceptor make it a frequent constituent in molecules designed to interact with biological targets.[1] Among the vast family of indole derivatives, 3,7-Dimethyl-1H-indole-2-carbaldehyde stands out as a bespoke synthetic intermediate. The strategic placement of methyl groups on both the pyrrole and benzene rings, combined with a reactive carbaldehyde function at the C2 position, provides a versatile platform for the construction of more complex, polycyclic, and functionally diverse molecules.
This guide serves as a technical resource for researchers and drug development professionals, offering a detailed exploration of the chemical properties, synthesis, reactivity, and potential applications of this specific indole derivative. The insights provided herein are intended to facilitate its use in synthetic organic chemistry and to spark innovation in the development of novel bioactive compounds.
Physicochemical and Computed Properties
A foundational understanding of a molecule begins with its physical and chemical properties. These parameters govern its behavior in different solvents and reaction conditions and offer predictive insights into its pharmacokinetic profile.
| Property | Value | Source |
| IUPAC Name | 3,7-dimethyl-1H-indole-2-carbaldehyde | PubChem[3] |
| Synonyms | 3,7-dimethylindole-2-carbaldehyde, 1H-Indole-2-carboxaldehyde, 3,7-dimethyl- | PubChem[3] |
| CAS Number | 1463-72-5 | PubChem[3], Santa Cruz Biotechnology[4] |
| Molecular Formula | C₁₁H₁₁NO | PubChem[3] |
| Molecular Weight | 173.21 g/mol | PubChem[3] |
| XLogP3 | 2.6 | PubChem[3] |
| Hydrogen Bond Donor Count | 1 | PubChem[3] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[3] |
| Rotatable Bond Count | 1 | PubChem[3] |
Synthesis and Mechanistic Rationale
The synthesis of indole-2-carbaldehydes often requires a different strategy than the more common C3-formylation. While the Vilsmeier-Haack reaction is a classic and efficient method for introducing a formyl group to electron-rich indoles, it overwhelmingly favors the C3 position due to the higher electron density and thermodynamic stability of the resulting intermediate.[5][6]
Therefore, to achieve formylation at the C2 position, a directed lithiation approach is typically employed. This method leverages the acidity of the N-H proton, followed by a second deprotonation at the C2 position, which is the most acidic carbon on the indole ring.
Experimental Protocol: Directed Ortho-Metalation
This protocol outlines a general and effective method for the synthesis of indole-2-carbaldehydes, adapted for the specific target molecule.
Step 1: N-H Deprotonation
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Dissolve 1 equivalent of 3,7-dimethyl-1H-indole in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., Argon or Nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
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Slowly add 1.1 equivalents of a strong base, such as n-butyllithium (n-BuLi), to the solution.
-
Stir the mixture at this temperature for 30 minutes.
Causality: The N-H proton of the indole is the most acidic proton (pKa ≈ 17 in DMSO). The use of a strong organolithium base ensures complete and rapid deprotonation to form the N-lithiated indole intermediate. The low temperature is critical to prevent side reactions and degradation of the organometallic species.
Step 2: C2-Lithiatiation
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To the same reaction mixture, slowly add a second equivalent of a stronger, bulkier base like tert-butyllithium (t-BuLi) (1.1 eq).
-
Continue stirring at -78 °C for 1 hour.
Causality: After N-deprotonation, the C2 proton becomes the most acidic carbon proton. A second equivalent of a strong base, often t-BuLi for its higher reactivity, is required to effect this second deprotonation, generating a highly reactive C2-lithiated dianion. This directed metalation is the key to achieving C2 selectivity.[7]
Step 3: Formylation
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Add 1.2 equivalents of anhydrous N,N-dimethylformamide (DMF) to the solution.
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Allow the reaction to slowly warm to room temperature over 1.5 to 2 hours.
Causality: DMF serves as the formyl group source. The highly nucleophilic C2-lithioindole attacks the electrophilic carbonyl carbon of DMF. The resulting tetrahedral intermediate is stable at low temperatures. As the reaction warms, it collapses to form the aldehyde upon aqueous workup.[7]
Step 4: Workup and Purification
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Quench the reaction by carefully adding water.
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Extract the product into an organic solvent like diethyl ether or ethyl acetate.
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Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting crude solid by silica gel column chromatography.
Causality: The aqueous workup hydrolyzes the intermediate and removes inorganic salts. Standard extraction and purification techniques isolate the final product, 3,7-Dimethyl-1H-indole-2-carbaldehyde.
Synthetic Workflow Diagram
Caption: Directed ortho-metalation synthesis workflow.
Spectroscopic Characterization
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¹H NMR: The proton NMR spectrum is expected to show a characteristic downfield singlet for the aldehyde proton (CHO) between δ 9.8 and 10.2 ppm. A broad singlet for the indole N-H proton will appear far downfield (δ > 9.0 ppm). The aromatic protons on the benzene ring will appear in the δ 7.0-7.8 ppm region. Two distinct singlets in the aliphatic region (δ 2.4-2.8 ppm) will correspond to the C3-methyl and C7-methyl groups .
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¹³C NMR: The carbon NMR spectrum will be defined by the aldehyde carbonyl carbon signal around δ 180-185 ppm. The carbons of the indole ring will resonate in the δ 110-140 ppm range. The two methyl carbons will produce signals at approximately δ 10-20 ppm.
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IR Spectroscopy: The infrared spectrum will display a strong absorption band for the C=O stretch of the aldehyde at approximately 1650-1670 cm⁻¹. A broad peak corresponding to the N-H stretch will be visible around 3300-3400 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present.
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Mass Spectrometry: The mass spectrum under electron ionization (EI) would show a prominent molecular ion (M⁺) peak corresponding to its molecular weight of 173.21.
Chemical Reactivity and Synthetic Potential
3,7-Dimethyl-1H-indole-2-carbaldehyde is a bifunctional molecule, with reactivity centered on the aldehyde group and the indole nucleus. This duality makes it a valuable precursor for a wide range of more complex heterocyclic systems.[10][11]
Reactions of the Aldehyde Group
The C2-aldehyde group undergoes all typical aldehyde reactions, providing a gateway to diverse functional groups:
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Oxidation: Can be readily oxidized to the corresponding 3,7-dimethyl-1H-indole-2-carboxylic acid using agents like potassium permanganate or silver oxide. This carboxylic acid is itself a valuable intermediate.[12]
-
Reduction: Selective reduction with sodium borohydride (NaBH₄) will yield 3,7-dimethyl-1H-indol-2-ylmethanol.
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Condensation Reactions: The aldehyde is an excellent electrophile for condensation with various nucleophiles. Reaction with primary amines or hydrazines yields Schiff bases and hydrazones, respectively. It can also participate in Knoevenagel, Henry, or Wittig reactions to form new C-C bonds at the C2-position.[13][14]
Reactions of the Indole Nucleus
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N-Functionalization: The N-H proton can be removed with a suitable base, and the resulting anion can be alkylated or acylated to introduce substituents on the indole nitrogen.
-
Electrophilic Substitution: While the C2 and C3 positions are substituted, the benzene portion of the indole ring can still undergo electrophilic aromatic substitution (e.g., nitration, halogenation), with the directing effects governed by the C7-methyl group and the fused pyrrole ring.
Reaction Pathway Diagram
Caption: Key reaction pathways for the title compound.
Applications in Research and Drug Development
While specific applications for 3,7-Dimethyl-1H-indole-2-carbaldehyde are not extensively documented, its value can be inferred from the broad utility of indole-2-carbaldehyde and indole-2-carboxamide scaffolds in medicinal chemistry.[2][15]
-
Scaffold for Bioactive Molecules: Indole-2-carboxamides, directly accessible from the corresponding aldehyde via oxidation and amidation, have been identified as versatile precursors for polycyclic indole frameworks.[2] Furthermore, derivatives of indole-2-carboxylic acid have been investigated as novel HIV-1 integrase strand transfer inhibitors.[12]
-
Intermediate in Pharmaceutical Synthesis: The compound serves as an essential intermediate in the synthesis of pharmaceuticals and agrochemicals.[15] The indole core is present in a wide array of drugs, and substituted aldehydes like this one are crucial for building the molecular complexity required for specific biological targets. The wide range of biological activities associated with the indole nucleus includes anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1][10]
-
Materials Science: The unique structure of this molecule also makes it a candidate for applications in advanced material science.[15]
Conclusion
3,7-Dimethyl-1H-indole-2-carbaldehyde is a strategically substituted building block with significant potential in organic synthesis and drug discovery. Its preparation via directed metalation provides regioselective access to the C2-functionalized indole, a feat not easily achieved with classical formylation methods. The dual reactivity of its aldehyde and indole moieties offers chemists a rich platform for molecular elaboration. As the demand for novel, complex heterocyclic compounds continues to grow, particularly in the pharmaceutical industry, the utility and importance of such versatile intermediates are set to expand.
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